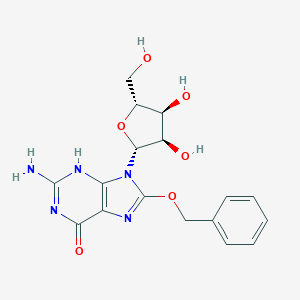

8-(Benzyloxy)guanosine

Overview

Description

8-(Benzyloxy)guanosine is a modified nucleoside derivative where a benzyloxy group is introduced at the 8th position of the guanine base in guanosine. This modification is significant because it can alter the physicochemical and biological properties of nucleic acids. The presence of bulky substituents like the benzyloxy group at the 8th position is known to influence the conformation of the N-glycoside bond, which can have implications for the structure and function of RNA and DNA molecules .

Synthesis Analysis

The synthesis of 8-substituted guanosine derivatives, including this compound, involves chemical modifications to the guanine base. While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and incorporated into oligonucleotides for various studies. For instance, 8-substituted guanosine derivatives have been synthesized to investigate their potential as inducers of differentiation in erythroleukemia cells . Additionally, the synthesis of a guanosine derivative with a photoswitching property, 8-styryl-2'-deoxyguanosine, has been reported, which demonstrates the feasibility of synthesizing 8-substituted guanosine analogs .

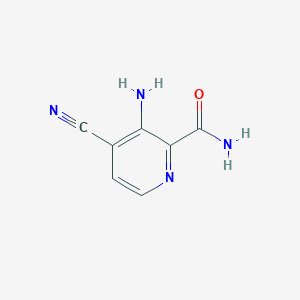

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyloxy group attached to the 8th carbon of the guanine base. This modification can induce a syn conformation of the N-glycoside bond, which is different from the anti conformation typically found in Watson-Crick base pairing in RNA. The syn conformation can have significant effects on the nucleic acid's structure, as seen in the crystal structure analysis of a related compound, 8-(8-guanosyl)guanosine, which also adopts a syn conformation .

Chemical Reactions Analysis

The introduction of the benzyloxy group at the 8th position of guanosine can affect the chemical reactivity of the nucleoside. For example, the electron-donating nature of the methoxy and benzyloxy substituents has been shown to decrease the rate of depurination in monomers, which suggests that this compound could have enhanced stability against depurination . Additionally, the reactivity of guanosine derivatives with electrophiles has been studied, as seen in the reaction of guanosine with a carcinogenic electrophile, resulting in substitution at the 8th position .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the benzyloxy substituent. The modified nucleoside has been shown to decrease the thermodynamic stability of RNA duplexes when incorporated into oligoribonucleotides. This decrease in stability is attributed to the bulky substituent disrupting the natural base pairing and stacking interactions within the RNA duplex . Furthermore, the presence of 8-substituted guanosine derivatives has been observed to decrease mismatch discrimination, which could have implications for the fidelity of nucleic acid interactions .

Scientific Research Applications

Differentiation of Erythroleukemia Cells

8-Substituted guanosine derivatives, such as 8-(Benzyloxy)guanosine, have been explored for their potential in inducing differentiation in Friend murine erythroleukemia cells. These compounds can convert leukemia cells into end-stage differentiated cells, indicating a potential therapeutic application in leukemia treatment (Lin, Cheng, Ishiguro, & Sartorelli, 1985).

Influence on RNA Duplex Stability

Studies involving the incorporation of this compound into oligoribonucleotides show that it influences the thermodynamic stability of RNA duplexes. This modification leads to decreased stability and discrimination of mismatches in RNA structures (Baranowski, Kotkowiak, Kierzek, & Pasternak, 2015).

Synthesis of Nucleoside-Carbohydrate Hybrids

This compound plays a role in the synthesis of novel nucleoside-carbohydrate hybrids. These compounds are important in developing antiviral, antibiotic, antitumor, and antifungal agents. The synthesis process involves creating a glycosidic bond between the 8-position of guanosine and a carbohydrate moiety (Stansfield, Kanamori, & Sugimura, 1999).

Photosensitized Oxidation Studies

Research involving 8-(13)C-labeled guanosine derivatives, including this compound, focuses on understanding the photosensitized oxidation process. This research is crucial for elucidating the mechanisms of oxidative stress and DNA damage (Kang & Foote, 2002).

Fluorescent Probes in DNA Studies

Modified guanosines, like this compound, are used as fluorescent probes in studying DNA structures, particularly in G-quadruplexes and duplex DNA. These probes help in understanding the folding and stability of complex DNA structures (Dumas & Luedtke, 2011).

Detection of Oxidative DNA Damage

This compound derivatives are utilized in detecting oxidative DNA damage, such as in the identification of 8-oxoguanosine. This is important in understanding and diagnosing conditions related to oxidative stress (Nakagawa, Ono, Tsujimoto, Li, & Sasaki, 2006).

Mechanism of Action

Target of Action

8-(Benzyloxy)guanosine is a derivative of guanosine, a purine nucleoside. Guanosine and its derivatives are known to interact with several targets, including G-proteins and adenosine receptors . In the central nervous system (CNS), guanosine acts as a neuromodulator, mediating several cellular processes, including cell growth, differentiation, and survival .

Mode of Action

Guanosine and its derivatives are known to exert their effects through various intracellular signaling pathways . For instance, the effect of guanosine on cell proliferation is dependent on the increase in cyclic AMP (cAMP) levels . Guanosine also interacts with adenosine receptors, which are composed of four different G-protein-coupled receptors (GPCRs) .

Biochemical Pathways

Guanosine and its derivatives are involved in several biochemical pathways. They are necessary for the maintenance of important intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .

Pharmacokinetics

It’s known that guanosine derivatives containing bulky substituents at the 8 position, like this compound, are known to adopt a syn conformation of the n-glycoside bond . This conformation might influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Guanosine has been shown to exert protective effects in several models of neurotoxicity or neurological disorders . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . Guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function .

Action Environment

The action of this compound, like other guanosine derivatives, can be influenced by various environmental factors. For instance, the presence of 8-substituted guanosine derivatives significantly decreased the thermodynamic stability of RNA duplexes . Moreover, the presence of these derivatives decreased mismatch discrimination . These findings suggest that the cellular environment and conditions can influence the action, efficacy, and stability of this compound.

Future Directions

properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSGUQLXDMZREX-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

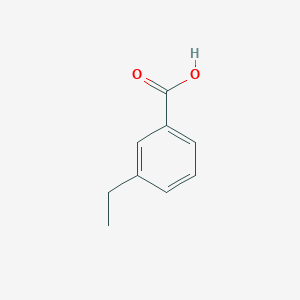

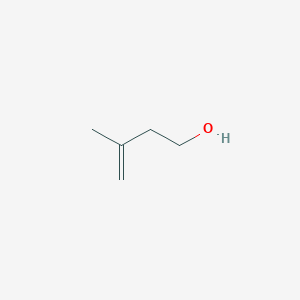

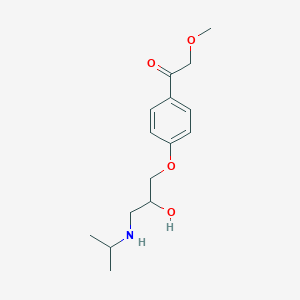

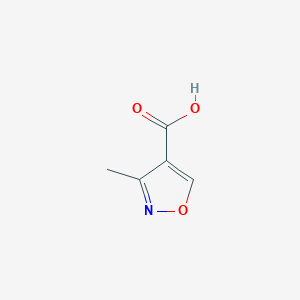

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

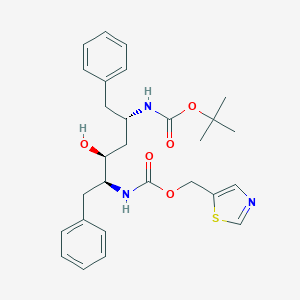

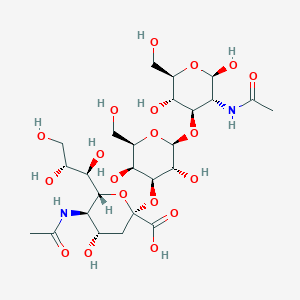

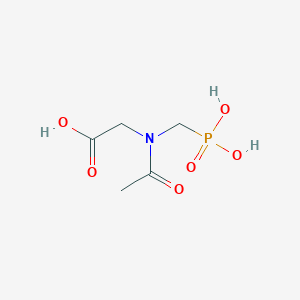

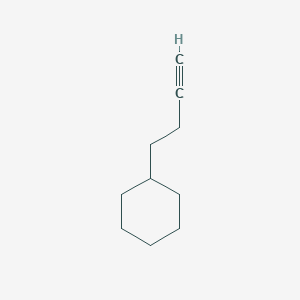

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)